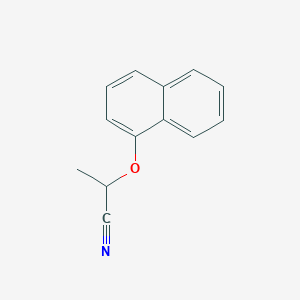

Propionitrile, 2-(1-naphthyloxy)-

Description

While direct physicochemical data for this compound are absent in the provided evidence, its structure can be inferred from analogs. Nitriles like this often serve as intermediates in the production of amines, carboxylic acids, or heterocycles .

Properties

CAS No. |

35736-15-3 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-naphthalen-1-yloxypropanenitrile |

InChI |

InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3 |

InChI Key |

IOUJSARVAFXOBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The nitrile group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.

Scientific Research Applications

Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: It is used as a solvent and in the production of other chemicals

Mechanism of Action

The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 2-(3-Benzoylphenyl)Propionitrile

- Structure : A propionitrile derivative with a benzoylphenyl substituent.

- Properties : Larger molecular weight due to the benzoyl group, likely higher lipophilicity (logP) compared to 2-(1-naphthyloxy)-propionitrile. Used in pharmaceutical intermediates or agrochemicals .

b. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structure : Contains a naphthyloxy group but with an amine backbone instead of nitrile.

- Properties: Increased polarity due to the amine group; likely higher water solubility than nitrile analogs. Pharmacologically relevant, as seen in drospirenone-related compounds .

- Key Difference : Amine functionality enables salt formation and bioactivity, contrasting with the nitrile’s role as a synthetic precursor.

c. Propanamide, N,N-diethyl-2-(1-naphthalenyloxy)-

- Structure : Amide derivative with a naphthyloxy substituent.

- Properties : Higher stability and lower reactivity compared to nitriles. Amide groups enhance solubility in polar solvents .

- Key Difference : Amides resist hydrolysis under mild conditions, unlike nitriles, which can be hydrolyzed to carboxylic acids.

Physicochemical Properties

*Estimated values based on structural analogs.

†Calculated using atomic masses.

‡Predicted based on substituent effects.

Toxicity and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.